molecular formula C6H11FN2 B594716 1-(Azetidin-3-yl)-3-fluoroazetidine CAS No. 1257293-80-3

1-(Azetidin-3-yl)-3-fluoroazetidine

Cat. No. B594716
M. Wt: 130.166
InChI Key: GOHCCEMRDKHTIF-UHFFFAOYSA-N
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Description

Azetidines are four-membered rings containing a nitrogen atom. They are part of a larger class of compounds known as azacycloalkanes. The presence of fluorine atom might influence the reactivity and properties of the compound due to its high electronegativity .


Molecular Structure Analysis

The azetidine ring is a four-membered cyclic structure with one nitrogen atom. The presence of a fluorine atom on the azetidine ring could potentially influence the ring’s conformation and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving “1-(Azetidin-3-yl)-3-fluoroazetidine” are not available, azetidines are known to participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Azetidin-3-yl)-3-fluoroazetidine” would be influenced by the presence of the azetidine ring and the fluorine atom. Fluorine is highly electronegative, which could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Antibacterial Activity

1-(Azetidin-3-yl)-3-fluoroazetidine and related azetidine derivatives have been explored for their antibacterial properties, particularly as part of the structure of quinolone antibiotics. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The introduction of azetidine rings into quinolone antibiotics has been investigated to enhance their antibacterial activity, with some derivatives showing superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to clinically used fluoroquinolones like levofloxacin, ciprofloxacin, and gatifloxacin. The ring-opening reactions of 1-azabicyclo[1.1.0]butane with thiols and aromatic amines have been utilized to generate 3-sulfenylazetidine and 3-aminoazetidine derivatives, which are then introduced into the quinolone nucleus to afford novel fluoroquinolones with promising antibacterial properties (Ikee et al., 2007).

Potential in Antiviral Research

Azetidine derivatives, including those similar to 1-(Azetidin-3-yl)-3-fluoroazetidine, have been synthesized and evaluated for their potential antiviral activities. Although some newly synthesized azetidine-linked nucleoside analogs did not show significant activity in cell culture tests, the exploration of these compounds continues to contribute to the search for effective antiviral agents. The synthesis of [(2′S, 3′S)-bis(hydroxymethyl)azetidin-1-yl]pyrimidine nucleosides represents an effort to develop new classes of nucleoside analogs with potential antiviral properties (Hosono et al., 1994).

Development of Selective Estrogen Receptor Degraders

In the field of cancer research, particularly for the treatment of ER+ breast cancer, azetidine derivatives have been incorporated into selective estrogen receptor degraders (SERDs) and antagonists. These compounds, including those featuring azetidine rings, have been optimized through structure-based design and systematic investigation, leading to the identification of potent SERDs with favorable pharmacological profiles for oral administration. Such developments highlight the versatility of azetidine derivatives in medicinal chemistry and their potential in the development of new therapeutic agents (Scott et al., 2020).

Safety And Hazards

The safety and hazards associated with “1-(Azetidin-3-yl)-3-fluoroazetidine” would depend on various factors, including its reactivity, toxicity, and handling procedures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

1-(azetidin-3-yl)-3-fluoroazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2/c7-5-3-9(4-5)6-1-8-2-6/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHCCEMRDKHTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2CC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001312070
Record name 3-Fluoro-1,3′-biazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)-3-fluoroazetidine

CAS RN

1257293-80-3
Record name 3-Fluoro-1,3′-biazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257293-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-1,3′-biazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001312070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 25 mL round-bottomed flask was charged with a solution of 3-fluoro-[1,3′]biazetidinyl-1′-carboxylic acid tert-butyl ester (0.109 g, 0.47 mmol) in DCM/TFA (2 mL/2 mL). The reaction mixture was stirred for 90 min at room temperature. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge. The cartridge was washed with MeOH and the desired product was eluted using 2 M NH3 in MeOH to give 3-Fluoro-[1,3′]biazetidinyl as a colourless oil (0.058 g, 94%). 1H NMR (CDCl3, 400 MHz) δ 5.14 (dp, J=57.2, 5.3 Hz, 1H); 3.75-3.46 (m, 8H); 3.34-3.24 (m, 1H); 3.27-3.10 (m, 1H).
Quantity
0.109 g
Type
reactant
Reaction Step One
Name
DCM TFA
Quantity
2 mL
Type
solvent
Reaction Step One

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